molecular formula C40H66N2O5 B12739190 N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid CAS No. 150840-69-0

N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid

Cat. No.: B12739190
CAS No.: 150840-69-0
M. Wt: 655.0 g/mol
InChI Key: CAYGEKXXHPCMKR-KUFQZFQGSA-N
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Description

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid is a complex organic compound derived from the lupane-type triterpenoid, 3beta-Hydroxylup-20(29)-en-28-oic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid typically involves multiple steps. The starting material, 3beta-Hydroxylup-20(29)-en-28-oic acid, undergoes a series of reactions including amidation and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This can affect the double bonds within the lupane structure.

    Substitution: Functional groups can be substituted to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing various derivatives and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic effects, particularly in drug development for treating diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.

    Ursolic Acid: A pentacyclic triterpenoid with comparable therapeutic potential.

    Arjunolic Acid: Known for its antioxidant and anti-inflammatory properties.

Uniqueness

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Properties

CAS No.

150840-69-0

Molecular Formula

C40H66N2O5

Molecular Weight

655.0 g/mol

IUPAC Name

6-[4-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]butanoylamino]hexanoic acid

InChI

InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-11-12-32(44)41-24-10-8-9-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1

InChI Key

CAYGEKXXHPCMKR-KUFQZFQGSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCC(=O)NCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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